Pleconaril Pleconaril Pleconaril is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. Pleconaril binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.
Pleconaril is an antiviral drug from viral capsid inhibitor class, manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus. It acts by inhibiting viral replication. The use of pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions.
Brand Name: Vulcanchem
CAS No.: 153168-05-9
VCID: VC0539865
InChI: InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
SMILES: CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Molecular Formula: C18H18F3N3O3
Molecular Weight: 381.3 g/mol

Pleconaril

CAS No.: 153168-05-9

Inhibitors

VCID: VC0539865

Molecular Formula: C18H18F3N3O3

Molecular Weight: 381.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pleconaril - 153168-05-9

CAS No. 153168-05-9
Product Name Pleconaril
Molecular Formula C18H18F3N3O3
Molecular Weight 381.3 g/mol
IUPAC Name 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Standard InChIKey KQOXLKOJHVFTRN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Canonical SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Appearance White to biege solid powder
Description Pleconaril is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. Pleconaril binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.
Pleconaril is an antiviral drug from viral capsid inhibitor class, manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus. It acts by inhibiting viral replication. The use of pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SR-263843; SR-63843; VP-63843; Win-63843; SR263843; SR63843; VP63843; Win63843; SR 263843; SR 63843; VP 63843; Win 63843; Pleconaril, Picovir.
Reference 1: Benschop KS, Wildenbeest JG, Koen G, Minnaar RP, van Hemert FJ, Westerhuis BM, Pajkrt D, van den Broek PJ, Vossen AC, Wolthers KC. Genetic and antigenic structural characterization for resistance of echovirus 11 to pleconaril in an immunocompromised patient. J Gen Virol. 2015 Mar;96(Pt 3):571-9. doi: 10.1099/vir.0.069773-0. PubMed PMID: 25395595.
2: Bernard A, Lacroix C, Cabiddu MG, Neyts J, Leyssen P, Pompei R. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds. Antivir Chem Chemother. 2015 Apr;24(2):56-61. doi: 10.1177/2040206615589035. PubMed PMID: 26071135.
3: Hussain Basha S, Prasad RN. In-Silico screening of Pleconaril and its novel substituted derivatives with Neuraminidase of H1N1 Influenza strain. BMC Res Notes. 2012 Feb 17;5:105. doi: 10.1186/1756-0500-5-105. PubMed PMID: 22340192; PubMed Central PMCID: PMC3369820.
4: Wildenbeest JG, van den Broek PJ, Benschop KS, Koen G, Wierenga PC, Vossen AC, Kuijpers TW, Wolthers KC. Pleconaril revisited: clinical course of chronic enteroviral meningoencephalitis after treatment correlates with in vitro susceptibility. Antivir Ther. 2012;17(3):459-66. doi: 10.3851/IMP1936. PubMed PMID: 22293148.
5: Abzug MJ, Michaels MG, Wald E, Jacobs RF, Romero JR, Sánchez PJ, Wilson G, Krogstad P, Storch GA, Lawrence R, Shelton M, Palmer A, Robinson J, Dennehy P, Sood SK, Cloud G, Jester P, Acosta EP, Whitley R, Kimberlin D; National Institute of Allergy and Infectious Diseases Collaborative Antiviral Study Group.. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis. J Pediatric Infect Dis Soc. 2016 Mar;5(1):53-62. doi: 10.1093/jpids/piv015. PubMed PMID: 26407253; PubMed Central PMCID: PMC4765488.
6: Zhang G, Zhou F, Gu B, Ding C, Feng D, Xie F, Wang J, Zhang C, Cao Q, Deng Y, Hu W, Yao K. In vitro and in vivo evaluation of ribavirin and pleconaril antiviral activity against enterovirus 71 infection. Arch Virol. 2012 Apr;157(4):669-79. doi: 10.1007/s00705-011-1222-6. PubMed PMID: 22245989.
7: Schmidtke M, Wutzler P, Zieger R, Riabova OB, Makarov VA. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. Antiviral Res. 2009 Jan;81(1):56-63. doi: 10.1016/j.antiviral.2008.09.002. PubMed PMID: 18840470.
8: Lacroix C, Laconi S, Angius F, Coluccia A, Silvestri R, Pompei R, Neyts J, Leyssen P. In vitro characterisation of a pleconaril/pirodavir-like compound with potent activity against rhinoviruses. Virol J. 2015 Jul 14;12:106. doi: 10.1186/s12985-015-0330-4. PubMed PMID: 26169596; PubMed Central PMCID: PMC4501209.
9: Schmidtke M, Hammerschmidt E, Schüler S, Zell R, Birch-Hirschfeld E, Makarov VA, Riabova OB, Wutzler P. Susceptibility of coxsackievirus B3 laboratory strains and clinical isolates to the capsid function inhibitor pleconaril: antiviral studies with virus chimeras demonstrate the crucial role of amino acid 1092 in treatment. J Antimicrob Chemother. 2005 Oct;56(4):648-56. PubMed PMID: 16150864.
10: Ma JD, Nafziger AN, Rhodes G, Liu S, Bertino JS Jr. Duration of pleconaril effect on cytochrome P450 3A activity in healthy adults using the oral biomarker midazolam. Drug Metab Dispos. 2006 May;34(5):783-5. PubMed PMID: 16467135.
11: Hernández M. [A randomized, double-blind, placebo-controlled trial of pleconaril for the treatment of neonates with enterovirus sepsis]. Rev Chilena Infectol. 2016 Jun;33(3):359. doi: 10.4067/S0716-10182016000300021. Spanish. PubMed PMID: 27598292.
12: Ma JD, Nafziger AN, Rhodes G, Liu S, Gartung AM, Bertino JS Jr. The effect of oral pleconaril on hepatic cytochrome P450 3A activity in healthy adults using intravenous midazolam as a probe. J Clin Pharmacol. 2006 Jan;46(1):103-8. PubMed PMID: 16397289.
13: Ledford RM, Collett MS, Pevear DC. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril. Antiviral Res. 2005 Dec;68(3):135-8. PubMed PMID: 16199099.
14: Pevear DC, Hayden FG, Demenczuk TM, Barone LR, McKinlay MA, Collett MS. Relationship of pleconaril susceptibility and clinical outcomes in treatment of common colds caused by rhinoviruses. Antimicrob Agents Chemother. 2005 Nov;49(11):4492-9. PubMed PMID: 16251287; PubMed Central PMCID: PMC1280128.
15: Hayden FG, Herrington DT, Coats TL, Kim K, Cooper EC, Villano SA, Liu S, Hudson S, Pevear DC, Collett M, McKinlay M; Pleconaril Respiratory Infection Study Group.. Efficacy and safety of oral pleconaril for treatment of colds due to picornaviruses in adults: results of 2 double-blind, randomized, placebo-controlled trials. Clin Infect Dis. 2003 Jun 15;36(12):1523-32. PubMed PMID: 12802751.
16: Desmond RA, Accortt NA, Talley L, Villano SA, Soong SJ, Whitley RJ. Enteroviral meningitis: natural history and outcome of pleconaril therapy. Antimicrob Agents Chemother. 2006 Jul;50(7):2409-14. PubMed PMID: 16801419; PubMed Central PMCID: PMC1489762.
17: Abzug MJ, Cloud G, Bradley J, Sánchez PJ, Romero J, Powell D, Lepow M, Mani C, Capparelli EV, Blount S, Lakeman F, Whitley RJ, Kimberlin DW; National Institute of Allergy and Infectious Diseases Collaborative Antiviral Study Group.. Double blind placebo-controlled trial of pleconaril in infants with enterovirus meningitis. Pediatr Infect Dis J. 2003 Apr;22(4):335-41. PubMed PMID: 12690273.
18: van de Ven AA, Douma JW, Rademaker C, van Loon AM, Wensing AM, Boelens JJ, Sanders EA, van Montfrans JM. Pleconaril-resistant chronic parechovirus-associated enteropathy in agammaglobulinaemia. Antivir Ther. 2011;16(4):611-4. doi: 10.3851/IMP1792. PubMed PMID: 21685550.
19: Hayden FG, Coats T, Kim K, Hassman HA, Blatter MM, Zhang B, Liu S. Oral pleconaril treatment of picornavirus-associated viral respiratory illness in adults: efficacy and tolerability in phase II clinical trials. Antivir Ther. 2002 Mar;7(1):53-65. PubMed PMID: 12008788.
20: Utzig N, Friedrich B, Burtzlaff C, Lauffer H. [Polio-like myelitis due to Coxsackie-Virus B 3: Course under treatment with pleconaril]. Klin Padiatr. 2003 Sep-Oct;215(5):286-7. German. PubMed PMID: 14520593.
PubChem Compound 1684
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator